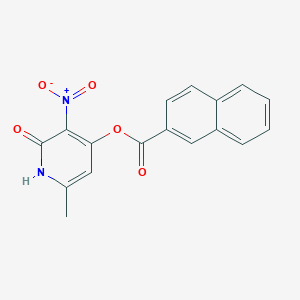

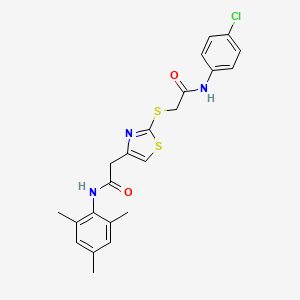

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-naphthoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

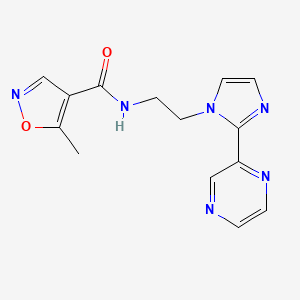

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-naphthoate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the dihydropyridine family, which is well-known for its diverse biological activities.

Scientific Research Applications

Antihypertensive and Coronary Vessel Dilators

Compounds within the 1,4-dihydropyridine class, which include functionalities similar to "6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-naphthoate," have been identified as antihypertensive agents and coronary vessel dilators. These compounds are synthesized through the condensation of enamines with ylidene acid esters, showcasing their potential in therapeutic applications related to blood pressure regulation and heart health (Abernathy, 1978).

Potential Anti-Malarial Agents

The synthesis of benzo[h][1,6]naphthyridines from related dihydropyridine compounds has been explored, with findings indicating potential applications as starting materials for anti-malarial agents. This underscores the role of dihydropyridine derivatives in the development of new treatments for malaria (Görlitzer, Bode, & Jones, 2005).

Photophysical Properties for OLED Applications

Research into pyridine derivatives with structural similarities has investigated their optical properties through UV–vis absorption and fluorescence spectroscopy. The effects of substituents on the emission spectra of these compounds have been analyzed, indicating their potential applications in organic light-emitting diodes (OLEDs) and other photonic devices (Cetina, Tranfić, Sviben, & Jukić, 2010).

Pharmacological Activities

The molecular structure and pharmacological activity of calcium channel antagonists, which are closely related to the dihydropyridine family, have been studied, illustrating the importance of the molecular configuration in their effectiveness as calcium channel blockers. These findings highlight the potential therapeutic applications of such compounds in treating cardiovascular diseases (Wang, Herbette, & Rhodes, 1989).

Water Oxidation Catalysts

Dinuclear complexes derived from compounds structurally related to "6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-naphthoate" have been studied for their capability to catalyze water oxidation. These studies open avenues for the application of such compounds in sustainable energy solutions, particularly in the field of artificial photosynthesis (Zong & Thummel, 2005).

properties

IUPAC Name |

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) naphthalene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O5/c1-10-8-14(15(19(22)23)16(20)18-10)24-17(21)13-7-6-11-4-2-3-5-12(11)9-13/h2-9H,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHIPKVYUCADGNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C2=CC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-hydroxy-1,1-dimethylethyl)-N'-[3-(4-methylphenyl)-1-adamantyl]urea](/img/structure/B2889308.png)

![2-(4-ethylpiperazine-1-carbonyl)-7-methyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2889315.png)

![2-[(2-Chloro-6-fluorophenyl)formamido]acetic acid](/img/structure/B2889319.png)

![ethyl 3-[4-methyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]propanoate](/img/structure/B2889326.png)

![2-(4,6-Dioxo-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine-4-carbonitrile](/img/structure/B2889331.png)